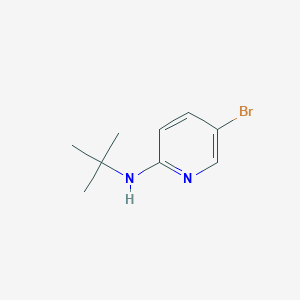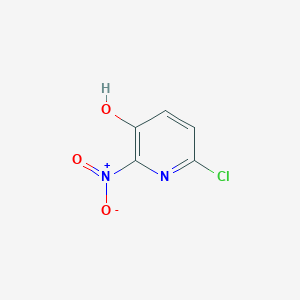![molecular formula C15H17NO5 B1465070 cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735274-68-7](/img/structure/B1465070.png)
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as NOC-18, belongs to the class of cyclohexane carboxylic acids . It is a chiral compound and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C15H17NO5 . It contains a cyclohexane ring, a carboxylic acid group, and a 4-nitrophenyl group . The InChI code for this compound is 1S/C15H17NO5/c17-14(10-5-7-12(8-6-10)16(20)21)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 291.3 . It is not chirally pure, meaning it contains a mixture of enantiomers .Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Sodium borohydride", "4-nitrobenzaldehyde", "Acetic anhydride", "Sodium acetate", "Sodium hydroxide", "Bromine", "Sodium carbonate", "Sodium bicarbonate", "Methanol", "Ethanol", "Chloroacetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Reduction of cyclohexene with sodium borohydride to form cis-cyclohexene-1,2-diol", "Step 2: Oxidation of cis-cyclohexene-1,2-diol with sodium periodate to form cis-cyclohexene-1,2-dicarboxylic acid", "Step 3: Esterification of cis-cyclohexene-1,2-dicarboxylic acid with 4-nitrobenzaldehyde and acetic anhydride in the presence of sodium acetate to form cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexene-1,2-dicarboxylic acid", "Step 4: Hydrolysis of cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexene-1,2-dicarboxylic acid with sodium hydroxide to form cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid", "Step 5: Bromination of cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid with bromine in the presence of sodium carbonate to form cis-2-[2-Bromo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid", "Step 6: Reduction of cis-2-[2-Bromo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid with sodium borohydride to form cis-2-[2-Hydroxy-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid", "Step 7: Acidification of cis-2-[2-Hydroxy-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid with hydrochloric acid to form cis-2-[2-Hydroxy-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid hydrochloride", "Step 8: Neutralization of cis-2-[2-Hydroxy-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid hydrochloride with sodium bicarbonate to form cis-2-[2-Hydroxy-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid" ] } | |
CAS No. |
735274-68-7 |
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(10-5-7-12(8-6-10)16(20)21)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m0/s1 |
InChI Key |
ZBGLYSOHRIXRFD-AAEUAGOBSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B1464987.png)
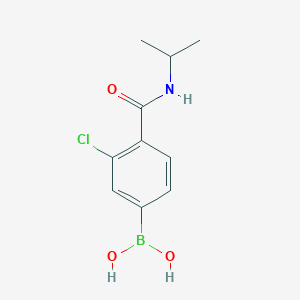


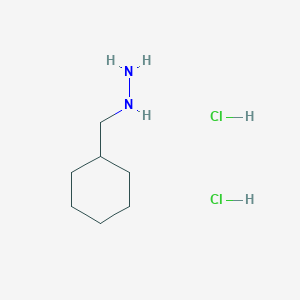
![[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine](/img/structure/B1464997.png)
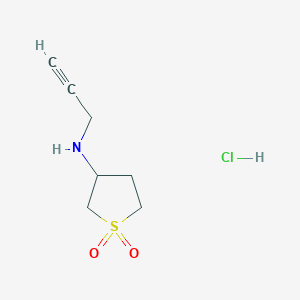
![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)
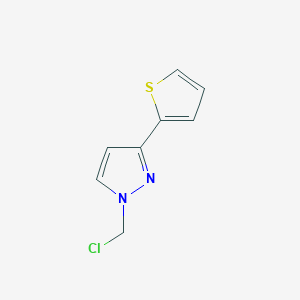
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)

![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)
